molecular formula C15H11BrF3NO2 B2431305 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 477848-17-2

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol

Cat. No.: B2431305
CAS No.: 477848-17-2
M. Wt: 374.157
InChI Key: BABKQHJDXKDIIL-DNTJNYDQSA-N
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Description

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is an organic compound that features a bromine atom, a methoxy group, and a trifluoromethyl-substituted phenyl imine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-methoxybenzaldehyde.

    Formation of the Imine: The aldehyde is then reacted with 4-(trifluoromethyl)aniline under acidic conditions to form the imine intermediate.

    Final Product Formation: The imine intermediate undergoes further reactions, such as reduction or cyclization, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amines or other reduced forms of the imine group.

    Oxidation: Nitriles or other oxidized forms of the imine group.

    Coupling: Biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-(Trifluoromethyl)aniline: Another precursor used in the synthesis.

    2-Bromo-4-methoxy-6-({[4-(methyl)phenyl]imino}methyl)benzenol: A similar compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-4-methoxy-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO2/c1-22-12-6-9(14(21)13(16)7-12)8-20-11-4-2-10(3-5-11)15(17,18)19/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABKQHJDXKDIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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